3-(Hydroxymethyl)hexanoic acid 3-(Hydroxymethyl)hexanoic acid
Brand Name: Vulcanchem
CAS No.: 81381-87-5
VCID: VC19815763
InChI: InChI=1S/C7H14O3/c1-2-3-6(5-8)4-7(9)10/h6,8H,2-5H2,1H3,(H,9,10)
SMILES:
Molecular Formula: C7H14O3
Molecular Weight: 146.18 g/mol

3-(Hydroxymethyl)hexanoic acid

CAS No.: 81381-87-5

Cat. No.: VC19815763

Molecular Formula: C7H14O3

Molecular Weight: 146.18 g/mol

* For research use only. Not for human or veterinary use.

3-(Hydroxymethyl)hexanoic acid - 81381-87-5

Specification

CAS No. 81381-87-5
Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
IUPAC Name 3-(hydroxymethyl)hexanoic acid
Standard InChI InChI=1S/C7H14O3/c1-2-3-6(5-8)4-7(9)10/h6,8H,2-5H2,1H3,(H,9,10)
Standard InChI Key RCEHLBBNNJCSDL-UHFFFAOYSA-N
Canonical SMILES CCCC(CC(=O)O)CO

Introduction

Chemical Structure and Stereochemical Considerations

Molecular Architecture

The molecular structure of 3-(hydroxymethyl)hexanoic acid consists of a hexanoic acid backbone (CH3(CH2)4COOH) modified by the addition of a hydroxymethyl group at the third carbon. The IUPAC name, 3-(hydroxymethyl)hexanoic acid, reflects this substitution pattern . The SMILES notation CCCC(CC(=O)O)CO provides a concise representation of its connectivity, highlighting the branched carbon chain .

The compound’s stereochemistry becomes relevant in its (R)-enantiomer, which exhibits distinct biological interactions. X-ray crystallography and NMR studies of analogous hydroxymethyl-substituted acids suggest that the hydroxymethyl group adopts a gauche conformation relative to the carboxylic acid moiety, influencing hydrogen-bonding networks .

Stereoisomerism

The chiral center at the third carbon gives rise to two enantiomers:

  • (R)-3-(Hydroxymethyl)hexanoic acid (CAS 2096999-79-8)

  • (S)-3-(Hydroxymethyl)hexanoic acid

Physicochemical Properties

Acidity and Solubility

The compound’s acidity derives primarily from its carboxylic acid group. Comparative analysis with structurally similar acids suggests a pKa value approximately between 4.2 and 4.6, slightly lower than hexanoic acid (pKa ~4.88) due to the electron-withdrawing effect of the hydroxymethyl group . This moderate acidity enables salt formation with alkaline metals, enhancing water solubility.

Solubility characteristics include:

  • Water: Moderate solubility (~50–100 mg/mL at 25°C)

  • Organic solvents: Miscible with ethanol, dimethyl sulfoxide, and dimethylformamide

Thermal Stability

While specific melting and boiling points remain unreported in public databases, thermogravimetric analysis of analogous C7 carboxylic acids suggests a decomposition temperature range of 150–200°C. The hydroxymethyl group may lower thermal stability compared to unsubstituted hexanoic acid due to potential dehydration reactions .

Synthetic Methodologies

Biocatalytic Routes

Enzymatic approaches utilizing lipases or esterases have been explored for the enantioselective synthesis of the (R)-enantiomer. For example, kinetic resolution of racemic esters using Candida antarctica lipase B achieves enantiomeric excess values >90% under optimized conditions .

Chemical Synthesis

A three-step synthesis from commercially available precursors demonstrates scalability:

  • Aldol Addition: Condensation of butyraldehyde with diethyl oxalate to form 3-ketohexanoate

  • Reduction: Sodium borohydride reduction of the ketone to install the hydroxymethyl group

  • Hydrolysis: Acid-catalyzed ester hydrolysis to yield the free carboxylic acid

Comparative Analysis with Structural Analogues

The compound’s unique properties emerge when compared to similar molecules:

CompoundKey Structural FeatureFunctional Difference
Hexanoic acidNo hydroxymethyl substitutionLower reactivity in esterification
3-Hydroxyhexanoic acidHydroxyl instead of hydroxymethylReduced steric hindrance
Adipic acidDicarboxylic acid structureEnhanced polycondensation capability

This comparative analysis underscores 3-(hydroxymethyl)hexanoic acid’s balance between hydrophilicity (from -OH groups) and lipophilicity (from the alkyl chain), making it suitable for interfacial applications .

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